molecular formula C9H12ClNO B13061929 [(4-Chloro-3-methylphenyl)methyl](methoxy)amine

[(4-Chloro-3-methylphenyl)methyl](methoxy)amine

Cat. No.: B13061929
M. Wt: 185.65 g/mol
InChI Key: HDIOJCXXOAKUGN-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methylamine is a secondary amine derivative characterized by a 4-chloro-3-methylphenylmethyl group attached to a methoxyamine functional group. The structure combines aromatic halogenation (chlorine) and alkyl substitution (methyl), which influence its electronic and steric properties. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)-N-methoxymethanamine

InChI

InChI=1S/C9H12ClNO/c1-7-5-8(6-11-12-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3

InChI Key

HDIOJCXXOAKUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNOC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with methoxyamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (4-Chloro-3-methylphenyl)methylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
(4-Chloro-3-methylphenyl)methylamine C₉H₁₂ClNO 185.65 4-chloro-3-methylphenyl group; methoxyamine linkage -
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine C₁₂H₁₂ClN₃O 249.70 Pyrazole ring with chloro and phenyl substituents; methoxyimine group
[(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine C₁₅H₁₆FNO 245.29 Dual benzyl groups with fluoro and methoxy substituents; secondary amine
[(2-chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine C₁₅H₁₅ClN₂O₃ 306.75 Nitro and methoxy groups on aromatic rings; chlorophenyl substituent
({3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride C₁₈H₂₄ClNO 305.84 Poly-substituted aromatic ring; methylamine hydrochloride salt

Key Observations:

This increases reactivity in nucleophilic substitution reactions .

Functional Group Variations :

  • Methoxyamine vs. Imine : Methoxyamine (N-O-CH₃) in the target compound contrasts with imine (C=N) linkages in pyrazole derivatives (). Imines are more prone to hydrolysis, whereas methoxyamines exhibit greater stability under acidic conditions .
  • Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free amines, a property absent in the target compound .

The target compound’s chloro and methyl groups may confer distinct bioactivity profiles .

Biological Activity

(4-Chloro-3-methylphenyl)methylamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a chlorinated aromatic ring and a methoxy group, has been the subject of various studies aimed at uncovering its biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN1O1
  • Molecular Weight : Approximately 183.66 g/mol

The structure of (4-Chloro-3-methylphenyl)methylamine allows for diverse chemical interactions, making it a valuable building block in organic synthesis and drug development.

Biological Activity Overview

Research indicates that (4-Chloro-3-methylphenyl)methylamine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific mechanisms are yet to be fully elucidated. Its interaction with bacterial enzymes or receptors could inhibit microbial growth.
  • Anticancer Activity : Initial investigations have shown potential anticancer properties. The compound may affect cancer cell proliferation through modulation of specific signaling pathways or by inducing apoptosis in tumor cells.

The biological activity of (4-Chloro-3-methylphenyl)methylamine is thought to involve:

  • Binding to specific enzymes or receptors, which can modulate their activity.
  • Induction of reactive oxygen species (ROS) that may lead to cell apoptosis.
  • Inhibition of key cellular pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of enzyme activity

Case Study: Anticancer Activity

A study evaluated the effects of (4-Chloro-3-methylphenyl)methylamine on various human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against cervical (HeLa) and colorectal (Caco-2) cancer cells, with IC50 values suggesting potent activity.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)Notes
HeLa15.2Significant cytotoxicity
Caco-212.5High selectivity observed
3T3-L120.0Moderate activity

Discussion

The unique structural characteristics of (4-Chloro-3-methylphenyl)methylamine contribute to its diverse biological activities. Ongoing research aims to further elucidate the mechanisms underlying these effects, which could pave the way for new therapeutic applications.

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